3H-Pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 61553-71-7
Cat. No.: VC2794622
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61553-71-7 |
|---|---|
| Molecular Formula | C10H7N3O |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 3,5-dihydropyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) |
| Standard InChI Key | SQKANMIJNAMTAQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3 |
Introduction
Chemical Structure and Properties
3H-Pyrimido[5,4-b]indol-4(5H)-one belongs to the class of pyrimidoindoles, which are characterized by their fused heterocyclic structure. The compound features a pyrimidine ring fused with an indole ring system, creating a unique molecular scaffold with distinct reactivity patterns. The basic structure allows for various chemical modifications at different positions, particularly at the N-3 and N-5 positions, which can significantly alter its biological activity.
Physical and Chemical Characteristics
The physical properties of 3H-Pyrimido[5,4-b]indol-4(5H)-one include:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 61553-71-7 |
| Appearance | Crystalline solid |
| Solubility | Limited water solubility, soluble in organic solvents |
The compound's heterocyclic nature contributes to its chemical reactivity, allowing it to participate in various reactions including electrophilic aromatic substitution and nucleophilic substitutions. The presence of multiple nitrogen atoms in the structure provides potential binding sites for hydrogen bonding and metal coordination, which can influence its interactions with biological targets.
Structure-Activity Relationships
Structure-activity relationship studies of pyrimido[5,4-b]indoles, including 3H-Pyrimido[5,4-b]indol-4(5H)-one, have revealed that modifications to specific positions of the core structure can significantly impact biological activity. Research indicates that substitutions at the N-3 position with phenethyl groups can enhance binding to toll-like receptors, while modifications at the N-5 position can affect cytotoxicity profiles.
Synthesis Methods
Common Synthetic Routes
The synthesis of 3H-Pyrimido[5,4-b]indol-4(5H)-one typically involves cyclization reactions of appropriate precursors. While specific details vary, several approaches have been documented in the literature. Derivatives of this compound, such as 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one, are synthesized through multi-step processes that allow for the incorporation of various functional groups.
Derivative Synthesis
More complex derivatives, such as 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, require additional synthetic steps to introduce the desired substituents . These derivatives often demonstrate modified biological activities compared to the parent compound, highlighting the versatility of the pyrimido[5,4-b]indole scaffold for drug development.
Biological Activities
Immune System Modulation
3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives have been extensively studied for their immunomodulatory properties. Research indicates that certain derivatives can function as selective agonists of Toll-like receptor 4 (TLR4), which plays a critical role in the immune response. This activity is particularly noteworthy as TLR4 signaling is implicated in various inflammatory and autoimmune conditions.
Anti-inflammatory Effects
Studies have demonstrated that pyrimido[5,4-b]indoles can modulate cytokine production, specifically inhibiting pro-inflammatory cytokines. Some derivatives have been shown to stimulate nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) activation, leading to the increased production of cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10). The table below summarizes key biological activities observed with different derivatives:
| Compound | Target | Biological Activity | Potency |
|---|---|---|---|
| 3H-Pyrimido[5,4-b]indol-4(5H)-one | TLR4 | Moderate agonist activity | IC₅₀: 25-50 μM |
| 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one | TLR4 | Selective agonist | IC₅₀: 10-25 μM |
| N-3 substituted derivatives | TLR4 | Enhanced selectivity | IC₅₀: 5-15 μM |
Mechanisms of Action
Toll-like Receptor Interaction
The primary mechanism of action for 3H-Pyrimido[5,4-b]indol-4(5H)-one involves interaction with Toll-like receptor 4. This interaction triggers a signaling cascade that ultimately leads to the activation of NFκB and the production of various cytokines. The compound's ability to selectively modulate TLR4 signaling makes it an attractive candidate for therapeutic applications targeting immune-related disorders.
Signaling Pathways
The activation of TLR4 by 3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives initiates several downstream signaling pathways, including:
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NFκB activation pathway
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Mitogen-activated protein kinase (MAPK) cascade
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Interferon regulatory factor (IRF) pathway
These pathways collectively contribute to the compound's immunomodulatory effects, influencing cytokine production and immune cell activation.
Structure-Activity Relationship Studies
Key Structural Features
Structure-activity relationship studies have identified several key structural features that influence the biological activity of 3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives:
-
The core pyrimido[5,4-b]indole scaffold is essential for TLR4 binding
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Substitutions at the N-3 position significantly impact receptor selectivity
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Modifications at the N-5 position can reduce cytotoxicity while maintaining activity
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The presence of a phenethyl group at the N-3 position enhances TLR4 agonist activity
Optimization Strategies
Research has focused on optimizing the structure of 3H-Pyrimido[5,4-b]indol-4(5H)-one to enhance its pharmacological properties. Strategies include:
| Modification | Effect on Activity | Application |
|---|---|---|
| N-3 alkylation | Increased selectivity for TLR4 | Immune modulators |
| N-5 methylation | Reduced cytotoxicity | Safer therapeutic agents |
| Addition of halogen substituents | Enhanced potency | More effective immunomodulators |
| Introduction of solubilizing groups | Improved pharmacokinetics | Better drug candidates |
Applications in Medicinal Chemistry
Research Tools
Beyond their therapeutic potential, these compounds serve as valuable research tools for studying immune system function, particularly TLR4 signaling pathways. Their selective activity makes them useful for investigating the role of specific signaling cascades in various biological processes.
Comparative Analysis with Related Compounds
Pyrimido[5,4-b]indole Derivatives
Different pyrimido[5,4-b]indole derivatives exhibit varying biological activities based on their substitution patterns. For example, 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one shows enhanced selectivity for TLR4 compared to the parent compound. More complex derivatives, such as those with tetrahydroquinoline substituents, demonstrate different activity profiles that may be useful for specific therapeutic applications .
Advantages and Limitations
The primary advantages of 3H-Pyrimido[5,4-b]indol-4(5H)-one as a scaffold include:
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Versatile structure allowing for multiple modification points
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Selective activity toward specific biological targets
-
Relatively straightforward synthesis
Limitations include:
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Potential cytotoxicity at higher concentrations
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Limited water solubility affecting bioavailability
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Complex structure-activity relationships requiring extensive optimization
Future Research Directions
Current Challenges
Despite the promising characteristics of 3H-Pyrimido[5,4-b]indol-4(5H)-one, several challenges remain in its development as a therapeutic agent:
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Optimizing selectivity to minimize off-target effects
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Improving pharmacokinetic properties, particularly solubility
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Reducing potential toxicity while maintaining efficacy
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Developing more efficient synthetic routes for large-scale production
Promising Areas for Investigation
Future research on 3H-Pyrimido[5,4-b]indol-4(5H)-one could focus on:
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Development of hybrid molecules combining the pyrimido[5,4-b]indole scaffold with other bioactive moieties
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Exploration of novel substitution patterns to enhance specific activities
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Investigation of alternative biological targets beyond TLR4
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Application in combination therapies for immune-related disorders
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